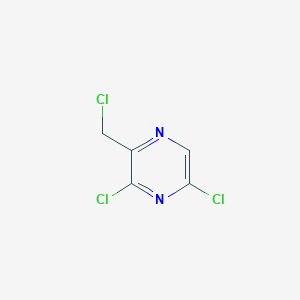
3,5-Dichloro-2-(chloromethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-(chloromethyl)pyrazine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol It is a derivative of pyrazine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloromethylpyrazine with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3,5-Dichloro-2-(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Pyrazine carboxylic acids.
Reduction: Reduced pyrazine derivatives.
科学的研究の応用
3,5-Dichloro-2-(chloromethyl)pyrazine has several scientific research applications:
作用機序
The mechanism of action of 3,5-Dichloro-2-(chloromethyl)pyrazine involves its interaction with biological targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antibacterial and antifungal properties .
類似化合物との比較
Similar Compounds
2,3-Dichloropyrazine: Another chlorinated pyrazine derivative with similar chemical properties.
3,5-Dichloropyrazine: Lacks the chloromethyl group but shares the dichloropyrazine core structure.
2-Chloromethylpyrazine: Contains a single chloromethyl group and is a precursor in the synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications .
特性
分子式 |
C5H3Cl3N2 |
|---|---|
分子量 |
197.45 g/mol |
IUPAC名 |
3,5-dichloro-2-(chloromethyl)pyrazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2 |
InChIキー |
BLUXISMPOLNEPZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)CCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















